3-Chloro-5-methoxy-1,2,4-triazine

Catalog No.
S15453235
CAS No.
M.F
C4H4ClN3O
M. Wt
145.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-methoxy-1,2,4-triazine

Product Name

3-Chloro-5-methoxy-1,2,4-triazine

IUPAC Name

3-chloro-5-methoxy-1,2,4-triazine

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

InChI

InChI=1S/C4H4ClN3O/c1-9-3-2-6-8-4(5)7-3/h2H,1H3

InChI Key

FNXRXBQTZOFONQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC(=N1)Cl

3-Chloro-5-methoxy-1,2,4-triazine is a heterocyclic compound belonging to the triazine family, characterized by the presence of a chloro group and a methoxy group attached to the triazine ring. This compound exhibits unique chemical properties due to its structural features, making it a subject of interest in various scientific fields, including pharmaceuticals and materials science. Triazines are known for their diverse applications, particularly in agrochemicals and as intermediates in organic synthesis.

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles such as amines and thiols. These reactions are typically conducted in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds. This is often facilitated by palladium catalysts in the presence of bases like potassium carbonate.

The major products formed from these reactions include substituted triazines with various functional groups, oxidized or reduced derivatives, and biaryl compounds with extended conjugation .

The biological activity of 3-Chloro-5-methoxy-1,2,4-triazine is linked to its ability to interact with specific molecular targets within biological systems. This interaction may lead to the inhibition or activation of various enzymatic pathways. The presence of the chloro and methoxy groups is significant in determining the compound's binding affinity and specificity towards its targets. Research indicates that triazine derivatives can exhibit antimicrobial, antifungal, and herbicidal activities .

The synthesis of 3-Chloro-5-methoxy-1,2,4-triazine typically involves several methods:

  • Cyclization Reactions: A common synthetic route involves the cyclization of 3-chloro-5-methoxyhydrazine with cyanogen chloride in an organic solvent like acetonitrile at around 80°C.
  • Industrial Production: In industrial settings, production can be scaled up through optimized reaction conditions and continuous flow reactors to enhance yield and product quality. The use of catalysts and advanced purification techniques further improves efficiency .

3-Chloro-5-methoxy-1,2,4-triazine has various applications across multiple fields:

  • Agriculture: It is used as a herbicide due to its selective action against certain weeds.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.
  • Materials Science: Due to its thermal stability and unique chemical properties, it is investigated for use in flame-retardant materials .

Research on interaction studies involving 3-Chloro-5-methoxy-1,2,4-triazine focuses on its binding mechanisms with enzymes and receptors. These studies help elucidate the compound's pharmacological profile and potential therapeutic uses. The interactions are often assessed using techniques such as molecular docking simulations and enzyme inhibition assays to evaluate binding affinities and inhibitory constants .

Several compounds share structural similarities with 3-Chloro-5-methoxy-1,2,4-triazine. Notable examples include:

Compound NameStructure TypeUnique Features
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrileIsothiazoleDifferent ring system with distinct reactivity
3-Chloro-5-(p-tolyl)picolinaldehydePicolinaldehydeContains an aldehyde functional group
2-Chloro-4,6-dimethoxy-1,3,5-triazineDimethoxy TriazineExhibits different thermal properties

Uniqueness

3-Chloro-5-methoxy-1,2,4-triazine is unique due to its specific triazine ring structure combined with both chloro and methoxy substituents. This combination imparts distinct chemical reactivity compared to other similar compounds while also influencing its biological activity and applications in various fields .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

145.0042895 g/mol

Monoisotopic Mass

145.0042895 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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